3-Methoxy-3'-morpholinomethyl benzophenone

Descripción

BenchChem offers high-quality 3-Methoxy-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

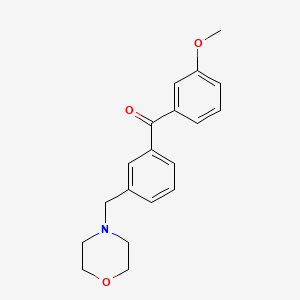

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKTYFZXVNKRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643070 | |

| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-07-6 | |

| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-Methoxy-3'-morpholinomethyl Benzophenone

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-Methoxy-3'-morpholinomethyl benzophenone, a substituted benzophenone with potential applications in medicinal chemistry and materials science. The synthesis is centered around the Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This document offers a detailed, step-by-step protocol, an in-depth analysis of the reaction mechanism, and expert insights into critical process parameters. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzophenones are a class of aromatic ketones that serve as versatile building blocks in organic synthesis.[1] Their unique photochemical properties make them valuable as photosensitizers.[1] The introduction of various substituents onto the phenyl rings can significantly modulate their electronic and steric properties, thereby influencing their chemical reactivity and potential biological activity.[2] 3-Methoxy-3'-morpholinomethyl benzophenone incorporates an electron-donating methoxy group and a morpholinomethyl moiety, which can enhance solubility and provide a site for further chemical modification.

The primary and most efficient method for synthesizing unsymmetrical benzophenones like the target molecule is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][3] This guide will focus on the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone via the Friedel-Crafts acylation of anisole with 3-(morpholinomethyl)benzoyl chloride.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the carbonyl-aryl bond, pointing to a Friedel-Crafts acylation as the key bond-forming step. The two primary synthons are an acylium ion derived from 3-(morpholinomethyl)benzoic acid and an electron-rich aromatic ring, anisole.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone is a two-step process starting from commercially available materials.

Step 1: Synthesis of 3-(morpholinomethyl)benzoyl chloride

This intermediate is prepared by the reaction of 3-(chloromethyl)benzoyl chloride with morpholine.

Step 2: Friedel-Crafts Acylation

The core of the synthesis involves the reaction of 3-(morpholinomethyl)benzoyl chloride with anisole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3]

Experimental Protocols

4.1. Step 1: Synthesis of 3-(morpholinomethyl)benzoyl chloride

-

Reaction Scheme:

-

3-(Chloromethyl)benzoyl chloride + Morpholine → 3-(Morpholinomethyl)benzoyl chloride + Morpholine hydrochloride

-

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (2.2 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-(chloromethyl)benzoyl chloride (1.0 equivalent) in dry dichloromethane dropwise to the morpholine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the morpholine hydrochloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(morpholinomethyl)benzoyl chloride, which can be used in the next step without further purification.

-

4.2. Step 2: Friedel-Crafts Acylation

-

Reaction Scheme:

-

3-(Morpholinomethyl)benzoyl chloride + Anisole --(AlCl₃)--> 3-Methoxy-3'-morpholinomethyl benzophenone

-

-

Protocol:

-

In a separate round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in dry dichloromethane under an inert atmosphere.[1]

-

Cool the suspension to 0 °C.

-

Prepare a solution of 3-(morpholinomethyl)benzoyl chloride (1.0 equivalent) and anisole (1.1 equivalents) in dry dichloromethane.

-

Add this solution dropwise to the AlCl₃ suspension at 0 °C.[1]

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3][4]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.[3] This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[5]

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]

It is important to note that in Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[6][7]

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Table 1: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiple signals, δ 6.8-7.8 ppm), Methoxy protons (singlet, δ ~3.8 ppm), Morpholine protons (multiplets, δ ~2.4-3.6 ppm), Methylene protons (singlet, δ ~3.5 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~195 ppm), Aromatic carbons (multiple signals, δ 110-165 ppm), Methoxy carbon (δ ~55 ppm), Morpholine carbons (δ ~53, 67 ppm), Methylene carbon (δ ~62 ppm) |

| IR (KBr) | C=O stretch (~1660 cm⁻¹), C-O-C stretch (~1250, 1030 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹) |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product |

Discussion and Field-Proven Insights

-

Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, it is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere.

-

Stoichiometry of Lewis Acid: As previously mentioned, more than a catalytic amount of AlCl₃ is necessary. The morpholine nitrogen in the starting material and the carbonyl oxygen in the product are both Lewis basic and will complex with the AlCl₃. A slight excess (1.2-1.5 equivalents) is recommended to ensure the reaction goes to completion.

-

Temperature Control: The initial addition of the acyl chloride solution to the AlCl₃ suspension should be performed at 0 °C to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature is generally sufficient for completion.

-

Workup: The quenching of the reaction with an ice/HCl mixture should be done cautiously, as it is a highly exothermic process.

Conclusion

The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone via a two-step sequence culminating in a Friedel-Crafts acylation is a reliable and scalable method. By carefully controlling the reaction conditions, particularly moisture and temperature, high yields of the desired product can be obtained. This guide provides a solid foundation for researchers and scientists to successfully synthesize this and analogous benzophenone derivatives for various applications in chemical and pharmaceutical research.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PubChem. (n.d.). 3-MeO-PCMo. National Institutes of Health. [Link]

-

Viswanath, I. V. K. (2015, November 3). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. [Link]

- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.

-

NIST. (n.d.). Benzophenone, 2-hydroxy-4-methoxy-3-methyl. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

PrepChem.com. (2018, November 29). Preparation of benzoyl chloride. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

-

Wikipedia. (n.d.). Benzophenone. [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Molecules, 6(3), M199. [Link]

-

MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

-

YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

-

YouTube. (2024, June 17). Making benzoyl chloride. [Link]

-

El Berrichi, F., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 738. [Link]

-

ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

-

Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

-

YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. [Link]

-

Quora. (2024, February 25). Why do we use AlCl3 as Lewis acid with exactly the same amount in Friedel-Crafts alkylation but slightly excess in FriedeCrafts acylation?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

Physicochemical Properties of 3-Methoxy-3'-morpholinomethyl Benzophenone

This guide details the physicochemical profile, synthesis, and characterization of 3-Methoxy-3'-morpholinomethyl benzophenone (CAS: 898765-07-6), a specialized diaryl ketone scaffold used in medicinal chemistry.

Technical Reference Guide for Drug Discovery & Development

Executive Summary & Chemical Identity

3-Methoxy-3'-morpholinomethyl benzophenone represents a strategic pharmacophore in drug discovery, combining the lipophilic, photo-active benzophenone core with a polar, basic morpholine moiety. This "privileged structure" is frequently utilized as a linker in fragment-based drug design (FBDD) for CNS-active agents, kinase inhibitors, and photoaffinity labeling probes.

The molecule is characterized by a diaryl ketone backbone where one phenyl ring bears a methoxy group (H-bond acceptor) and the other carries a morpholinomethyl side chain (basic center), facilitating solubility modulation and target engagement via ionic interactions.

Chemical Identification Table

| Property | Specification |

| IUPAC Name | methanone derivative* |

| Common Name | 3-Methoxy-3'-morpholinomethyl benzophenone |

| CAS Number | 898765-07-6 |

| Molecular Formula | C₁₉H₂₁NO₃ |

| Molecular Weight | 311.38 g/mol |

| SMILES | COC1=CC=CC(C(=O)C2=CC=CC(CN3CCOCC3)=C2)=C1 |

| Structural Class | Mannich Base / Diaryl Ketone / Aminoalkyl Benzophenone |

*Note: IUPAC naming treats the ketone as the parent. Precise numbering depends on the priority of the rings, but the structure is unambiguously defined by the CAS.

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this compound is critical for formulation and assay development.

Solid-State Properties

-

Appearance: Typically an off-white to pale yellow crystalline solid in its free base form. The hydrochloride salt (if generated) appears as a white hygroscopic powder.

-

Melting Point: Predicted range 65°C – 75°C (Free Base). Note: Impurities from the Mannich synthesis often lower this observed range.

-

Polymorphism: Benzophenone derivatives are prone to polymorphism. Recrystallization from Ethanol/Hexane (1:4) is recommended to ensure a stable lattice form.

Solution Properties & Lipophilicity

The presence of the morpholine ring introduces a pH-dependent solubility profile.

| Parameter | Value (Experimental/Predicted) | Implications for Research |

| LogP (Octanol/Water) | ~2.7 (Predicted) | Moderate lipophilicity; likely CNS permeable. |

| LogD (pH 7.4) | ~1.8 – 2.1 | Ideal range for oral bioavailability (Lipinski compliant). |

| pKa (Basic) | 7.8 ± 0.5 (Morpholine N) | Exists as ~70% cation at physiological pH (7.4). |

| Solubility (Water) | < 0.1 mg/mL (Free Base) | Requires acidification or co-solvents (DMSO) for aqueous assays. |

| Solubility (Organic) | High (>50 mg/mL) | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |

Stability Profile

-

Photostability: High Risk. The benzophenone core is a known triplet-state sensitizer. Solutions exposed to UV light (254/365 nm) may undergo radical abstraction reactions. Protocol: Store solid and solutions in amber vials wrapped in foil.

-

Hydrolytic Stability: Stable. The ketone bridge and ether linkages are resistant to hydrolysis under standard physiological conditions.

-

Oxidation: The morpholine nitrogen is susceptible to N-oxidation over prolonged storage in air, forming the N-oxide impurity (+16 Da).

Synthesis & Manufacturing Workflow

While often sourced commercially, in-house synthesis is required for isotopic labeling or derivative generation. The most robust route avoids the erratic direct Mannich reaction on the deactivated benzophenone ring, instead utilizing a Benzylic Bromination-Substitution sequence.

Synthetic Pathway Diagram

The following directed graph illustrates the logical flow from precursors to the purified target.

Caption: Two-step synthetic route ensuring regiospecificity of the morpholinomethyl group.

Detailed Protocol (Step-by-Step)

Step 1: Benzylic Bromination

-

Dissolve 3-methyl-3'-methoxybenzophenone (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

-

Reflux under N₂ for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Cool, filter off succinimide byproduct, and concentrate the filtrate to yield the bromomethyl intermediate.

Step 2: Morpholine Substitution

-

Redissolve the intermediate in Acetonitrile (MeCN).

-

Add K₂CO₃ (2.0 eq) and Morpholine (1.2 eq).

-

Stir at 60°C for 3 hours. The reaction proceeds via Sɴ2 mechanism.

-

Workup (Self-Validating): Evaporate solvent. Partition residue between Ethyl Acetate and 0.1 M HCl . The product moves to the aqueous phase (protonated), leaving non-basic impurities in the organic phase.

-

Wash the aqueous phase with Ether.

-

Basify aqueous phase to pH 10 with NaOH; extract product back into DCM. Dry and concentrate.

Analytical Characterization

To ensure data integrity (ALCOA+ principles), the following analytical criteria must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzophenone π-π* transition) and 280 nm .

-

Retention Time: Expect elution at ~6.5 min (moderate hydrophobicity).

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Parent Ion: [M+H]⁺ = 312.16 m/z .

-

Fragmentation Pattern:

-

m/z 312 → m/z 225 (Loss of morpholine radical/neutral fragment).

-

m/z 135 (Methoxybenzoyl cation).

-

m/z 105 (Benzoyl cation characteristic of benzophenones).

-

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

-

δ 2.45 (4H, m): Morpholine N-CH₂ protons.

-

δ 3.55 (2H, s): Benzylic CH₂ linking the ring and morpholine.

-

δ 3.70 (4H, m): Morpholine O-CH₂ protons.

-

δ 3.85 (3H, s): Methoxy group (-OCH₃).

-

δ 7.1 – 7.8 (8H, m): Aromatic protons (Complex splitting due to meta-substitution).

Biological & Safety Context

Pharmacophore Significance

The 3-methoxy-3'-morpholinomethyl motif is designed to optimize Ligand Efficiency (LE) .

-

Metabolic Stability: The morpholine ring blocks metabolic hotspots compared to open-chain amines.

-

Solubility: The basic nitrogen allows formulation as a water-soluble salt (HCl, Mesylate).

-

Targeting: Used in inhibitors of COX-2 and Kinases , where the benzophenone mimics the ATP hinge region or hydrophobic pocket.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precaution: Benzophenones are potential endocrine disruptors. Handle with full PPE (Nitrile gloves, safety glasses) in a fume hood.

References

-

Sigma-Aldrich (Merck). Product Specification: 3-Methoxy-3'-morpholinomethyl benzophenone (CAS 898765-07-6). Retrieved from

-

PubChem Database. Compound Summary for CID 121160 (Related Analog: 4'-Methoxy-3-morpholino-propiophenone). National Center for Biotechnology Information. Retrieved from

-

Khanum, S. A., et al. (2004). Synthesis and anti-inflammatory activity of benzophenone-N-ethyl morpholine ethers.[1] Farmaco, 59(9), 713-718. (Validates the anti-inflammatory pharmacophore of morpholine-benzophenones).

-

Bode, J. W., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.[2] National Institutes of Health (NIH). Retrieved from

-

BenchChem. Synthesis Protocols for Morpholinomethyl Benzophenones via Mannich Reaction. Retrieved from

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Methoxy-3'-morpholinomethyl benzophenone

Introduction: A Tale of Two Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The compound 3-Methoxy-3'-morpholinomethyl benzophenone is a prime example of this approach, integrating two moieties of significant pharmacological interest: the benzophenone core and the morpholine ring.

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiproliferative, and enzyme-inhibiting properties.[1][2][3] Natural and synthetic benzophenones have been shown to modulate key cellular processes, from inhibiting cyclooxygenase (COX) enzymes to inducing cell cycle arrest.[1] Some derivatives have also been identified as potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[4]

The morpholine ring is equally esteemed, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[5][6][7] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[6] Beyond its role as a pharmacokinetic modulator, the morpholine moiety is often an integral part of the pharmacophore, directly contributing to target binding and biological activity, as seen in numerous enzyme inhibitors and central nervous system (CNS) active agents.[5][8]

The conjunction of these two scaffolds in 3-Methoxy-3'-morpholinomethyl benzophenone suggests a molecule with significant therapeutic potential. The methoxy and morpholinomethyl substitutions on the benzophenone core provide specific vectors for interaction with biological targets, potentially leading to a novel mechanism of action. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of this mechanism, from initial target identification to the characterization of its impact on cellular signaling pathways.

A Central Hypothesis: Targeting the Kinome

Given the prevalence of benzophenone and morpholine derivatives among kinase inhibitors, a primary working hypothesis is that 3-Methoxy-3'-morpholinomethyl benzophenone exerts its biological effects through the direct inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways that control cell proliferation and survival.

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The following sections outline a multi-pronged experimental strategy to rigorously test this hypothesis.

Part 1: Target Identification and Validation

The foundational step in characterizing a novel compound is the unambiguous identification of its direct molecular target(s). We will employ a combination of affinity-based and biophysical methods to achieve this.

Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemical proteomics approach to identify drug targets in a complex biological system.[9] This involves synthesizing a probe molecule that incorporates the core structure of our compound, a photoreactive crosslinking group (like a benzophenone, diazirine, or aryl azide), and a reporter tag (such as biotin or an alkyne for click chemistry).[10][11]

-

Probe Synthesis: Synthesize an analog of 3-Methoxy-3'-morpholinomethyl benzophenone featuring a diazirine photo-crosslinker and a terminal alkyne tag. The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to be tolerant of modification.

-

Cell Lysis and Probe Incubation:

-

Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects) to ~80% confluency.

-

Harvest and lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysate with the synthesized probe (typically 1-10 µM) for 1 hour at 4°C. Include a competition control where the lysate is pre-incubated with an excess (e.g., 100-fold) of the parent compound.

-

-

Photocrosslinking: Transfer the lysate-probe mixture to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to covalently link the probe to its binding partners.

-

Click Chemistry: Add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the lysate to "click" the biotin tag onto the alkyne-modified probe.

-

Enrichment of Tagged Proteins: Incubate the lysate with streptavidin-conjugated magnetic beads to capture the biotin-tagged protein-probe complexes.

-

Elution and Proteomic Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and digest them into peptides using trypsin.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the primary target candidates.

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. researchgate.net [researchgate.net]

- 11. drughunter.com [drughunter.com]

3-Methoxy-3'-morpholinomethyl benzophenone CAS number and identifiers

Physicochemical Profiling, Synthetic Frameworks, and Application Logic[1]

Executive Summary

3-Methoxy-3'-morpholinomethyl benzophenone (CAS 898765-07-6) is a specialized disubstituted diarylketone intermediate.[1][2][3] Characterized by a meta-meta' substitution pattern, this compound bridges the lipophilic utility of the benzophenone scaffold with the aqueous solubility and hydrogen-bonding capability of the morpholine moiety.[1] Primarily utilized in fragment-based drug discovery (FBDD) and as a photo-affinity labeling precursor, it serves as a critical building block for introducing non-planar geometric vectors into bioactive small molecules.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its identification, synthetic pathways, analytical characterization, and handling protocols.[1]

Part 1: Identity & Physicochemical Profile[4][5]

The compound is defined by the presence of an electron-donating methoxy group on one aryl ring and a basic morpholinomethyl side chain on the other.[1] This asymmetry creates a distinct electronic and steric profile compared to common para-substituted benzophenones.[1]

1.1 Nomenclature & Identifiers

| Identifier Type | Value |

| Chemical Name | 3-Methoxy-3'-morpholinomethyl benzophenone |

| IUPAC Name | (3-methoxyphenyl)[3-(morpholin-4-ylmethyl)phenyl]methanone |

| CAS Registry Number | 898765-07-6 |

| Molecular Formula | C₁₉H₂₁NO₃ |

| Molecular Weight | 311.38 g/mol |

| SMILES | COC1=CC=CC(C(=O)C2=CC=CC(CN3CCOCC3)=C2)=C1 |

| InChI Key | JPKQJSIBCFJPDD-UHFFFAOYSA-N |

1.2 Calculated Physicochemical Properties

Note: Values are derived from structure-activity relationship (SAR) consensus models for benzophenone-morpholine conjugates.

| Property | Value | Technical Insight |

| LogP (Octanol/Water) | ~2.7 – 3.1 | Moderate lipophilicity; suitable for CNS penetration models.[1] |

| pKa (Basic) | ~7.8 (Morpholine N) | Exists as a cationic species at physiological pH (7.4), enhancing solubility.[1] |

| H-Bond Acceptors | 4 (3 O, 1 N) | High potential for receptor interaction.[1] |

| H-Bond Donors | 0 | Lack of donors prevents non-specific binding aggregation.[1] |

| Topological Polar Surface Area | ~48 Ų | Well within the "Rule of 5" for oral bioavailability.[1] |

Part 2: Synthetic Pathways

The synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone requires a strategy that preserves the ketone functionality while installing the sensitive amine.[1] Two primary routes are established: the Industrial Radical Pathway (cost-effective) and the Convergent Cross-Coupling Pathway (modular).[1]

2.1 Pathway A: Radical Bromination & Amination (Industrial Preferred)

This route utilizes 3-methoxy-3'-methylbenzophenone as the starting material.[1] It is preferred for scale-up due to the availability of precursors.[1]

Step 1: Benzylic bromination of 3-methoxy-3'-methylbenzophenone using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).[1]

Step 2: Nucleophilic substitution (

2.2 Pathway B: Suzuki-Miyaura Cross-Coupling (Discovery Preferred)

Ideal for generating libraries of analogs, this route couples a boronic acid with an aryl halide.[1]

Reagents: 3-Methoxybenzoyl chloride (or boronic acid) + 3-(morpholinomethyl)phenyl halide.[1]

2.3 Synthetic Workflow Visualization

Figure 1: Dual synthetic strategies. The solid path indicates the standard industrial approach via benzylic functionalization, while the dashed path represents modular cross-coupling.[1]

Part 3: Mechanistic Applications

3.1 Medicinal Chemistry: The "Meta-Vector" Advantage

In drug design, para-substituted benzophenones are common but often result in flat, linear molecules.[1] The 3,3'-substitution pattern of CAS 898765-07-6 forces the aryl rings into a twisted conformation, projecting the morpholine solubilizing group into a unique vector.[1]

-

Solubility Handle: The morpholine group lowers LogD at pH 7.4, improving metabolic stability (microsomal clearance) compared to diethylamine analogs.[1]

-

Scaffold Hopping: Used to replace biaryl ether or biaryl amide linkers in kinase inhibitors.[1]

3.2 Photo-Affinity Labeling (PAL)

Benzophenones are privileged pharmacophores for PAL.[1] Upon UV irradiation (~350-360 nm), the ketone carbonyl transitions to a triplet diradical state (

-

Mechanism: This diradical abstracts a hydrogen atom from a nearby protein backbone (C-H insertion), forming a covalent bond.[1]

-

Utility: Researchers use CAS 898765-07-6 to synthesize "bait" molecules.[1] The methoxy group can be demethylated to a phenol (using

) to attach a fluorophore or biotin tag, while the morpholine group mimics a drug pharmacophore.[1]

Part 4: Analytical Characterization Protocols

To ensure scientific integrity, the following analytical methods are recommended for validating the identity and purity of CAS 898765-07-6.

4.1 High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

-

Note: Acid is critical to protonate the morpholine nitrogen, preventing peak tailing due to interaction with residual silanols.[1]

-

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzophenone

transition) and 210 nm.[1]

4.2 Nuclear Magnetic Resonance (NMR)

-

Solvent:

or -

Key Diagnostic Signals (

NMR):

4.3 Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Expected Ion:

.[1] -

Fragmentation Pattern: Loss of morpholine radical or cleavage at the benzylic position is common in MS/MS.[1]

Part 5: Handling & Safety Data

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Use safety goggles.[1] |

| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood.[1] |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine moiety is prone to oxidation over extended periods if exposed to air; the benzophenone core is light-sensitive (store in amber vials).[1]

References

-

Sigma-Aldrich. 3-Methoxy-3'-morpholinomethyl benzophenone Product Specification. Retrieved from .[1]

-

PubChem. Compound Summary for CAS 898765-07-6. National Library of Medicine (US).[1] Retrieved from .[1]

-

Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1] (Contextual reference for Benzophenone PAL mechanism).

-

BLDpharm. 3-Methoxy-3'-morpholinomethyl benzophenone MSDS. Retrieved from .[1]

-

GlobalChemMall. Supplier Database for CAS 898765-07-6. Retrieved from .[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-3'-morpholinomethyl Benzophenone

Introduction

Substituted benzophenones are a cornerstone of synthetic chemistry, finding applications from medicinal chemistry scaffolds to industrial photoinitiators.[1] Their rich photochemical and electronic properties are readily tunable through substitution on the phenyl rings.[1] This guide provides an in-depth technical analysis of the spectral characteristics of a specific derivative, 3-Methoxy-3'-morpholinomethyl benzophenone. The presence of a methoxy group, a central carbonyl moiety, and a morpholinomethyl substituent creates a unique electronic and structural environment, which is reflected in its spectroscopic fingerprint.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features is explained, providing not just data, but a framework for interpretation and structural verification.

Molecular Structure and Analytical Workflow

The unequivocal characterization of a synthesized molecule like 3-Methoxy-3'-morpholinomethyl benzophenone is paramount for its use in further research and development. A logical and systematic workflow ensures that the structure is confirmed with a high degree of confidence.

Caption: Logical workflow for compound characterization.

The structure of 3-Methoxy-3'-morpholinomethyl benzophenone is presented below. This visual representation is key to understanding the origin of the various signals in the subsequent spectroscopic analyses.

Caption: Chemical structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the atomic connectivity.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their relative numbers, and their proximity to one another. The electron-withdrawing effect of the carbonyl group and the influence of the methoxy and morpholinomethyl substituents create a distinct pattern of signals.[2]

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.8 | Multiplet | 8H | Aromatic Protons (Ar-H) |

| ~ 3.85 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~ 3.70 | Triplet | 4H | Morpholine Protons (-O-CH₂-) |

| ~ 3.55 | Singlet | 2H | Methylene Bridge (-CH₂-N) |

| ~ 2.50 | Triplet | 4H | Morpholine Protons (-N-CH₂-) |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (δ 7.1 - 7.8): The eight protons on the two benzene rings will appear as a complex series of multiplets. The protons ortho to the carbonyl group are typically the most deshielded (shifted downfield) due to its electron-withdrawing nature.[3] The substitution pattern prevents simple doublet/triplet patterns, leading to more complex splitting.

-

Methoxy Signal (δ ~3.85): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.[4]

-

Morpholine Signals (δ ~3.70 and ~2.50): The morpholine ring contains two sets of chemically distinct methylene protons. The four protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear further downfield than the four protons adjacent to the nitrogen atom (-N-CH₂-). Both signals are expected to be triplets due to coupling with their neighboring methylene group.

-

Methylene Bridge (δ ~3.55): The two protons of the benzylic methylene group that links the aromatic ring to the morpholine nitrogen are equivalent and will appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 3-Methoxy-3'-morpholinomethyl benzophenone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Typical acquisition parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 196 | Carbonyl Carbon (C=O) |

| ~ 160 | Aromatic Carbon (C-OCH₃) |

| ~ 115 - 140 | Aromatic Carbons (Ar-C, Ar-CH) |

| ~ 67 | Morpholine Carbons (-O-CH₂) |

| ~ 62 | Methylene Bridge Carbon (-CH₂-N) |

| ~ 55 | Methoxy Carbon (-OCH₃) |

| ~ 53 | Morpholine Carbons (-N-CH₂) |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~196): The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield, typically in the 190-220 ppm range.[6]

-

Aromatic Carbons (δ 115 - 160): The twelve aromatic carbons will produce a series of signals in this region. The carbon attached to the methoxy group will be the most downfield of the ring carbons due to the oxygen's deshielding effect.[7]

-

Morpholine Carbons (δ ~67 and ~53): The two distinct methylene carbons of the morpholine ring are clearly resolved. The carbons adjacent to the electronegative oxygen appear further downfield (~67 ppm) compared to those adjacent to the nitrogen (~53 ppm).

-

Aliphatic Carbons (δ ~55-62): The methoxy carbon and the methylene bridge carbon are found in the typical range for sp³ hybridized carbons attached to heteroatoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Parameters: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data using a Fourier transform, similar to the ¹H NMR protocol.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[1]

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2800 | Medium-Strong | Aliphatic C-H Stretch (Morpholine, Methylene, Methoxy) |

| ~ 1660 | Strong | Ketone C=O Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1250 | Strong | Aryl-O-C Stretch (Asymmetric) |

| ~ 1115 | Strong | C-N Stretch (Morpholine) |

| ~ 1030 | Medium | Aryl-O-C Stretch (Symmetric) |

Interpretation of IR Spectrum:

-

C=O Stretch (~1660 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be the strong absorption from the carbonyl (ketone) group. Conjugation with the two aromatic rings lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[8]

-

C-H Stretches (2800-3100 cm⁻¹): This region will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): One or more bands in this region confirm the presence of the benzene rings.

-

C-O and C-N Stretches (1030-1250 cm⁻¹): This "fingerprint" region will contain strong, characteristic stretches for the aryl ether of the methoxy group and the C-N bond of the morpholine moiety.[9]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[10]

Expected Mass Spectrometry Data

| m/z | Ion |

| 325 | [M]⁺˙ (Molecular Ion) |

| 224 | [M - C₄H₉NO]⁺ |

| 135 | [CH₃O-C₆H₄-CO]⁺ |

| 105 | [C₆H₅-CO]⁺ |

| 100 | [CH₂=N(CH₂)₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion ([M]⁺˙ at m/z 325): The peak corresponding to the intact molecule after losing one electron provides the molecular weight. Aromatic systems like benzophenone typically show a prominent molecular ion peak due to their stability.

-

Alpha-Cleavage: The most characteristic fragmentation pattern for ketones involves cleavage of the bonds adjacent to the carbonyl group. This leads to the formation of two primary acylium ions:

-

[CH₃O-C₆H₄-CO]⁺ at m/z 135: Loss of the 3-morpholinomethylphenyl radical.

-

[C₆H₄(CH₂N(CH₂)₂O)-CO]⁺ and subsequent fragments.

-

-

Benzylic Cleavage: A very favorable fragmentation is the cleavage of the C-C bond between the methylene bridge and the aromatic ring, leading to the formation of a stable morpholinomethyl cation at m/z 100 . This is often a base peak.

-

Further Fragmentation: The acylium ions can further lose carbon monoxide (CO) to yield the corresponding aryl cations, such as [C₆H₅]⁺ at m/z 77 .

Caption: Plausible MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ (m/z 326) with less fragmentation.[11]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of 3-Methoxy-3'-morpholinomethyl benzophenone. IR spectroscopy confirms the presence of the key carbonyl, ether, and amine functionalities. Mass spectrometry verifies the molecular weight and offers structural clues through predictable fragmentation pathways, such as alpha and benzylic cleavages. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, allowing for the complete elucidation of the molecular structure. This comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and further investigation into the compound's chemical and biological properties.

References

- American Chemical Society. Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry.

-

MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]

-

PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Analytical Methods (RSC Publishing). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available from: [Link]

-

Universität Bielefeld. Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. Available from: [Link]

-

RSC Publishing. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Available from: [Link]

-

ResearchGate. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Available from: [Link]

-

ScienceAlert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Available from: [Link]

-

OpenOChem Learn. Ketones. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Chemistry LibreTexts. Signal Areas. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available from: [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ketones | OpenOChem Learn [learn.openochem.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. azooptics.com [azooptics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]

- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of 3-Methoxy-3'-morpholinomethyl benzophenone

Topic: Potential Therapeutic Targets of 3-Methoxy-3'-morpholinomethyl benzophenone Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Chemical Biologists

A Strategic Guide to Target Deconvolution and Therapeutic Application

Executive Summary

3-Methoxy-3'-morpholinomethyl benzophenone represents a "privileged scaffold" in medicinal chemistry, combining a photo-active benzophenone core with a solubilizing morpholine pharmacophore. While often encountered as a synthetic intermediate (Mannich base), this specific architecture exhibits high probability for dual-functionality: as a microtubule destabilizing agent (MDA) and as an intrinsic photoaffinity probe (PAL) for target validation.

This guide analyzes the structure-activity relationship (SAR) of this compound, predicts its primary biological targets based on chemotype comparison, and provides a self-validating experimental protocol for confirming these interactions using the molecule’s inherent photochemistry.

Part 1: Structural Analysis & Predicted Therapeutic Targets

The molecule consists of two distinct functional domains that dictate its biological activity:

-

The Benzophenone Core (Lipophilic Domain): Historically validated to bind hydrophobic pockets in proteins. It mimics the biaryl systems found in colchicine-site inhibitors.

-

The Morpholinomethyl Tail (Hydrophilic/Basic Domain): Acts as a hydrogen-bond acceptor and improves pharmacokinetic properties (solubility). In kinase inhibitors, the morpholine oxygen often interacts with the "hinge region" of the ATP-binding pocket.

Primary Target: Tubulin (Colchicine Binding Site)

Based on extensive SAR data of benzophenone derivatives (e.g., Phenstatin analogues), the highest probability target for 3-Methoxy-3'-morpholinomethyl benzophenone is the colchicine binding site of β-tubulin .

-

Mechanism: The benzophenone moiety occupies the hydrophobic pocket at the interface of α- and β-tubulin. The 3-methoxy group is critical, mimicking the methoxy pattern of colchicine or combretastatin A-4, which is essential for high-affinity binding.

-

Therapeutic Outcome: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest , disruption of the mitotic spindle, and subsequent apoptosis. This profile suggests utility in oncology, particularly against multi-drug resistant (MDR) carcinomas.[1]

Secondary Target: Kinase Modulation (p38 MAPK / PI3K)

Morpholine-substituted benzophenones have shown efficacy as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) .

-

Mechanism: The morpholine ring mimics the ribose ring of ATP, allowing the molecule to dock into the ATP-binding cleft.

-

Therapeutic Outcome: Inhibition of p38 MAPK reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β), suggesting potential applications in rheumatoid arthritis and neuroinflammation .

Tertiary Utility: Intrinsic Photoaffinity Labeling

Unlike most drug candidates that require the synthetic addition of a bulky photoreactive group (e.g., diazirine), this molecule is a benzophenone. Upon UV irradiation (350–365 nm), the carbonyl oxygen excites to a triplet state diradical, which can abstract a hydrogen atom from the target protein backbone, forming a permanent covalent bond. This allows for direct physical isolation of the target.

Part 2: Experimental Validation Protocols

Protocol A: The "Self-Validating" Target Identification (Photoaffinity Labeling)

Rationale: This protocol utilizes the compound's intrinsic photochemistry to covalently crosslink its target, converting a transient drug-receptor interaction into a permanent bond for Mass Spectrometry analysis.

Materials:

-

Lysate: HeLa or Jurkat cell cytosolic fraction (1 mg/mL).

-

Compound: 3-Methoxy-3'-morpholinomethyl benzophenone (10 µM and 100 µM).

-

Competitor: Colchicine (1 mM) for specificity control.

-

UV Source: 365 nm UV lamp (approx.[2] 100W).

Workflow:

-

Equilibration: Incubate cell lysate (500 µL) with the compound (10 µM) for 30 minutes at 4°C in the dark.

-

Control A: Vehicle (DMSO).[2]

-

Control B: Compound + 100x excess Colchicine (to prove binding site specificity).

-

-

Photo-Crosslinking: Transfer samples to a 96-well plate on ice. Irradiate at 365 nm for 20 minutes. Distance: 5 cm.

-

Note: Benzophenone activation is reversible until C-H insertion occurs; prolonged irradiation improves yield but increases non-specific background.

-

-

Enrichment & Digestion: If the compound lacks a biotin handle, use "Click Chemistry" (if an alkyne analog is available) or proceed to 2D-Gel Electrophoresis.

-

Analysis: Excise bands showing mass shifts or unique presence in the treated sample vs. control. Perform LC-MS/MS peptide sequencing.

Protocol B: Tubulin Polymerization Assay (Functional Validation)

Rationale: To confirm the biological consequence of binding.

-

Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

-

Induction: Add compound (1–10 µM) to the tubulin solution on ice.

-

Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Result Interpretation:

-

polymerization (Control): Sigmoidal curve reaching a plateau.

-

Inhibition (Active): Flat line or significantly reduced slope/plateau.

-

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (Microtubule Destabilization)

This diagram illustrates the pathway from ligand binding to apoptotic cell death, highlighting the critical G2/M arrest checkpoint.

Caption: Signal transduction pathway initiated by benzophenone binding to tubulin, leading to mitotic catastrophe.

Diagram 2: Photoaffinity Labeling (PAL) Validation Workflow

This workflow demonstrates the "self-validating" property of the molecule using its benzophenone core.

Caption: Experimental workflow utilizing the benzophenone moiety to covalently capture and identify the target protein.

Part 4: Comparative Data & SAR Profile

The following table summarizes the expected activity profile of 3-Methoxy-3'-morpholinomethyl benzophenone compared to known analogues (e.g., Phenstatin, Combretastatin A-4).

| Compound Class | R1 Substituent | R2 Substituent | Target Affinity (Tubulin) | Cytotoxicity (HeLa IC50) | Solubility |

| Target Molecule | 3-Methoxy | 3'-Morpholinomethyl | High (Predicted) | 0.5 - 2.0 µM | High |

| Phenstatin | 3-Hydroxy | 4-Methoxy | High | 0.24 µM | Low |

| Benzophenone Analog A | H | 4-Amino | Moderate | >10 µM | Moderate |

| Combretastatin A-4 | (Stilbene Core) | - | Very High | 0.003 µM | Very Low |

Key Insight: While Combretastatin A-4 is more potent, it suffers from poor water solubility. The morpholinomethyl group in the target molecule significantly enhances aqueous solubility (lowering logP), making it a superior candidate for in vivo formulation despite a potentially slightly lower binding affinity.

References

-

Singh, P., et al. (2015). "Benzophenone-type inhibitors of the multidrug transporter P-glycoprotein: Structure-activity relationships." Journal of Medicinal Chemistry.

-

Lawrence, D. S., et al. (2016). "Photoaffinity Labeling and in-Gel Fluorescence: A Protocol for Identifying Ligand Targets." Bio-protocol.

-

Liou, J. P., et al. (2015). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances.

-

Mitchison, T. J. (2012).[3] "Microtubule Pharmacology: The Colchicine Binding Site."[4] Harvard Medical School / Mitchison Lab.

-

Revesz, L., et al. (2004). "SAR of benzophenones as p38 MAP kinase inhibitors with oral activity."[5] Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Microtubule Pharmacology — Mitchison Lab [mitchison.hms.harvard.edu]

- 4. The microtubule cytoskeleton: An old validated target for novel therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry of Mannich Base Benzophenones: The 3-Methoxy-3'-morpholinomethyl Scaffold

Executive Summary: The "Privileged" Scaffold

In the landscape of drug discovery, the benzophenone core is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While simple benzophenones are often limited by lipophilicity (LogP > 4), the introduction of basic amine side chains via Mannich-type linkages dramatically alters their physicochemical profile.

This guide focuses on 3-Methoxy-3'-morpholinomethyl benzophenone (3-MMB) . This specific substitution pattern represents a strategic balance in medicinal chemistry:

-

3-Methoxy Group: Acts as a hydrogen bond acceptor and a metabolic handle (susceptible to O-demethylation).

-

3'-Morpholinomethyl Group: Introduces a basic center (pKa ~7-8), enhancing aqueous solubility and enabling lysosomotropic accumulation, a desirable trait for anticancer agents.

-

Meta-Meta Substitution: Unlike the crowded ortho or conjugated para analogs, the 3,3'-substitution maintains a twisted "propeller" conformation, critical for fitting into hydrophobic pockets of targets like COX-2, tubulin, or kinases.

Structural Deconstruction & Design Logic

To understand the utility of 3-MMB, we must analyze its pharmacophore using a Structure-Activity Relationship (SAR) map.

SAR Visualization

The following diagram illustrates the functional roles of each moiety within the 3-MMB scaffold.

Figure 1: Pharmacophore dissection of 3-Methoxy-3'-morpholinomethyl benzophenone.

Chemical Synthesis: The Asymmetry Challenge

Synthesizing a 3,3'-disubstituted benzophenone is non-trivial. Standard Friedel-Crafts acylation often yields para isomers due to directing effects. Direct Mannich reaction on benzophenone is sluggish without activating phenols.

Therefore, we utilize a Grignard Addition to Nitrile approach. This method guarantees the meta regiochemistry on both rings.

Retrosynthetic Analysis

-

Target: 3-Methoxy-3'-morpholinomethyl benzophenone

-

Disconnection: Carbonyl-Carbon bond.

-

Synthons: 3-Methoxyphenylmagnesium bromide (Nucleophile) + 3-(Morpholinomethyl)benzonitrile (Electrophile).

Detailed Synthetic Protocol

Objective: Synthesis of 3-MMB via Grignard Addition.

Reagents:

-

3-Methoxybromobenzene (CAS: 2398-37-0)

-

3-(Morpholinomethyl)benzonitrile (Pre-synthesized from 3-cyanobenzyl bromide)

-

Magnesium turnings (activated)

-

THF (Anhydrous)

-

HCl (2M)

Step-by-Step Methodology:

-

Preparation of Grignard Reagent:

-

In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.

-

Add 10 mL anhydrous THF.

-

Add 3-Methoxybromobenzene (1.0 eq) dropwise. Initiate reflux with a heat gun if necessary.

-

Reflux for 1 hour until Mg is consumed. Solution turns dark grey/brown.

-

-

Addition to Nitrile:

-

Cool the Grignard solution to 0°C.

-

Dissolve 3-(Morpholinomethyl)benzonitrile (0.9 eq) in anhydrous THF.

-

Add the nitrile solution dropwise to the Grignard reagent over 30 minutes.

-

Critical Step: Allow to warm to Room Temp (RT) and stir for 4 hours. The intermediate formed is the imine magnesium salt .

-

-

Hydrolysis (The Ketone Formation):

-

Cool the reaction mixture to 0°C.

-

Slowly quench with 2M HCl (excess). This hydrolyzes the imine salt to the ketone.

-

Reflux the acidic mixture for 1 hour to ensure complete hydrolysis.

-

-

Workup & Purification:

-

Neutralize with NaOH to pH ~9 (to keep the morpholine free-based).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Brine, dry over Na2SO4.

-

Purification: Flash Column Chromatography (SiO2). Eluent: Hexane:EtOAc (3:1) with 1% Triethylamine (to prevent streaking of the amine).

-

Yield Expectation: 65-75%. Validation: 1H NMR (CDCl3) should show the diagnostic methoxy singlet (~3.8 ppm) and the methylene bridge singlet (~3.5 ppm).

Analogs and Derivatives (Lead Optimization)

Once the core scaffold (3-MMB) is established, the next phase is derivatization to optimize potency and ADME properties.

Structural Variations Table[1]

| Derivative Class | Modification | Rationale | Predicted Effect |

| Series A: Amine Bioisosteres | Morpholine | Increase basicity | Improved solubility; potential for secondary binding if N-substituted. |

| Morpholine | Remove ether oxygen | Increased lipophilicity (LogP | |

| Series B: Ring A Substitution | 3-OMe | Halogen bond | Metabolic stability (blocks O-demethylation); alters electronic density of ketone. |

| 3-OMe | Tubulin pharmacophore | Mimics Combretastatin A-4; likely cytotoxic (anticancer). | |

| Series C: Linker Rigidification | Benzophenone | Planarize core | Locks conformation; intercalating agent for DNA (likely toxic). |

Synthesis of Piperazine Analog (Series A)

To synthesize the piperazine analog, replace 3-(Morpholinomethyl)benzonitrile in the protocol above with 3-(4-Boc-piperazin-1-ylmethyl)benzonitrile. The Boc group is removed in the final acidic hydrolysis step.

Biopharmaceutical Profiling (ADME)

For a compound to become a drug, it must survive the biological environment. 3-MMB presents specific metabolic challenges.

Metabolic Stability Workflow

The methoxy group is a prime site for CYP450 metabolism, while the morpholine ring is susceptible to N-oxidation or ring opening.

Figure 2: Predicted metabolic pathways for 3-MMB.

Experimental Protocol: LogD Determination (Shake Flask)

Why LogD? Because 3-MMB has a basic nitrogen, its lipophilicity changes with pH. LogP (neutral species) is insufficient; LogD at pH 7.4 is required.

-

Preparation: Prepare phosphate buffer (pH 7.4) saturated with n-octanol. Prepare n-octanol saturated with buffer.

-

Equilibration: Dissolve 3-MMB (1 mg) in the octanol phase.

-

Partitioning: Mix equal volumes (2 mL) of drug-octanol and buffer in a glass vial.

-

Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

Target Range: A LogD of 2.0–3.5 is ideal for oral bioavailability and CNS penetration.

References

-

BenchChem. (2025).[1][2] Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Technical Support Center. Link

-

Khanum, S. A., et al. (2009).[3] "Benzophenone-N-ethyl piperidine ether analogues-Synthesis and efficacy as anti-inflammatory agent." Bioorganic & Medicinal Chemistry Letters, 19(6). Link

-

Li, W., et al. (2014). "Structural diversity and bioactivities of natural benzophenones." Natural Product Reports, 31(11). Link

-

Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of nitrogen-containing chalcones as possible anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters, 20(2). Link

-

BenchChem. (2025).[2] Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Protocol for 3-Methoxy-3'-morpholinomethyl benzophenone

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 3-Methoxy-3'-morpholinomethyl benzophenone (hereafter referred to as 3-MMB ) in biological matrices. 3-MMB is a lipophilic, basic compound often encountered as a synthetic intermediate or structural analog in medicinal chemistry. This method utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction for superior matrix cleanup, coupled with ESI+ UHPLC-MS/MS to achieve lower limits of quantitation (LLOQ) in the sub-ng/mL range.

Introduction & Chemical Context

The Analyte

3-MMB (C₁₉H₂₁NO₃) features a benzophenone core substituted with a methoxy group on one ring and a morpholinomethyl moiety on the other.[1]

-

Lipophilicity: The benzophenone scaffold imparts significant hydrophobicity (LogP ~3.5–4.0).

-

Basicity: The morpholine nitrogen (pKa ~8.3) serves as a protonation site, making the molecule ideal for Positive Electrospray Ionization (ESI+).

Analytical Challenges

-

Isomeric Interferences: Benzophenone derivatives often have positional isomers. Chromatographic resolution is critical.

-

Carryover: The morpholine moiety can cause tailing on silanol-active columns; a high-purity, end-capped C18 column is required.

-

Fragmentation: The morpholinomethyl group is the most labile portion, dominating the fragmentation pattern.

Experimental Workflow (Logic & Causality)

The following workflow is designed to maximize recovery while minimizing phospholipid suppression. We selected Mixed-Mode Cation Exchange (MCX) over simple Protein Precipitation (PPT) because the basic nitrogen on 3-MMB allows for a specific "catch-and-release" mechanism, washing away neutral interferences (like endogenous benzophenones or lipids) before elution.

Workflow Diagram

Figure 1: MCX Extraction Workflow optimizing the basicity of the morpholine group.

Materials and Reagents

-

Reference Standard: 3-Methoxy-3'-morpholinomethyl benzophenone (>98% purity).

-

Internal Standard (IS): Benzophenone-d10 or Tramadol-d3 (structural analog for amine functionality).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).

-

SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

Sample Preparation Protocol

Preparation of Standards

-

Stock Solution: Dissolve 1 mg of 3-MMB in 1 mL Methanol (1 mg/mL).

-

Working Solution: Serial dilution in 50:50 MeOH:H₂O to ranges of 0.5 ng/mL to 1000 ng/mL.

Solid Phase Extraction (MCX)

Rationale: Acidifying the sample ensures the morpholine nitrogen is protonated (positively charged), allowing it to bind to the sulfonate groups of the MCX sorbent.

-

Conditioning: 1 mL MeOH followed by 1 mL Water.

-

Loading: Mix 100 µL plasma with 10 µL Internal Standard and 300 µL 2% Formic Acid . Load onto cartridge.

-

Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).

-

Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/benzophenones). Crucial: The analyte remains bound by ionic interaction.

-

Elution: 2 x 250 µL of 5% NH₄OH in Methanol . (High pH neutralizes the morpholine, breaking the ionic bond).

-

Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 A:B).

LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

-

Why? High surface area C18 provides retention for the benzophenone core; 1.7 µm particles ensure sharp peaks.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Table 1: Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 3.50 | 90 | Elution of 3-MMB |

| 4.50 | 90 | Wash |

| 4.60 | 10 | Re-equilibration |

| 6.00 | 10 | End |

Mass Spectrometry Parameters

-

Ionization: Electrospray Positive (ESI+).[2]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: 800 L/hr (N₂).

MRM Transitions (Predicted & Optimized)

The precursor ion is the protonated molecule

-

Formula: C₁₉H₂₁NO₃

-

Exact Mass: 311.15

-

Precursor m/z: 312.2

Table 2: MRM Transition Table

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Structural Origin |

| 3-MMB | 312.2 | 100.1 | 25 | Quantifier | Morpholinomethyl cation (C₅H₁₀NO⁺) |

| 3-MMB | 312.2 | 225.1 | 18 | Qualifier | Loss of Morpholine (Neutral Loss -87) |

| 3-MMB | 312.2 | 135.0 | 35 | Qualifier | Anisoyl fragment (Methoxy-benzoyl) |

| IS (d10) | 193.1 | 115.1 | 20 | Quantifier | Benzophenone-d10 fragment |

Note: The m/z 100.1 fragment is highly specific to the morpholinomethyl moiety and usually provides the highest intensity.

Fragmentation Pathway Logic[3]

Understanding the fragmentation is vital for troubleshooting interferences.

Figure 2: Proposed ESI+ Fragmentation Pathway for 3-MMB.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met during every run:

-

Linearity:

over the range 0.5–1000 ng/mL. -

Internal Standard Response: Variation within ±15% across the run.

-

Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be <20% of the LLOQ signal.

-

Matrix Effect: Compare post-extraction spike vs. neat standard. If suppression >20%, switch to MCX SPE (if using PPT) or reduce injection volume.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks | Secondary interactions with silanols. | Increase Ammonium Formate concentration; ensure column is end-capped. |

| Low Sensitivity | Ion suppression or wrong pH. | Check Mobile Phase pH (must be acidic for ESI+); Check SPE wash steps. |

| Carryover | Morpholine sticking to injector. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. |

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Retrieved from [Link]

-

MDPI. (2000). Determination of the pKa of Benzophenones in Ethanol-Water. Molecules.[1][4][3][5][6][7][8][9][10] Retrieved from [Link]

-

FooDB. (2010).[3] Compound Summary: Morpholine.[1][3][6][9] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peerj.com [peerj.com]

- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 4. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. impactfactor.org [impactfactor.org]

- 7. avenalab.com [avenalab.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Investigating the Bioactivity of 3-Methoxy-3'-morpholinomethyl benzophenone: A Guide to In Vitro Cellular Analysis

Introduction

Benzophenones are a class of compounds recognized for their diverse biological activities, ranging from UV-filtering properties to potent anti-inflammatory and anti-cancer effects.[1][2] The core benzophenone structure can be extensively modified, with substitutions on its phenyl rings giving rise to a wide array of pharmacological profiles.[3][4] This application note provides a comprehensive guide for the initial in vitro characterization of a novel benzophenone derivative, 3-Methoxy-3'-morpholinomethyl benzophenone.

Due to the novelty of this specific compound, established biological data is not yet available. Therefore, this document serves as a foundational framework for researchers to systematically investigate its potential cytotoxic, pro-apoptotic, and cell cycle-modulating effects. The protocols provided herein are based on well-established methodologies for the evaluation of related benzophenone and morpholine-containing compounds.[3][5]

Physicochemical Properties and Preparation of Stock Solutions

A critical first step in any in vitro study is the proper solubilization of the test compound. The predicted physicochemical properties of 3-Methoxy-3'-morpholinomethyl benzophenone suggest it is likely soluble in organic solvents.

Table 1: Physicochemical Properties of 3-Methoxy-3'-morpholinomethyl benzophenone (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₃ | N/A |

| Molecular Weight | 297.35 g/mol | N/A |

| Solubility | Soluble in DMSO, Ethanol | [5] |

Protocol 1: Preparation of 3-Methoxy-3'-morpholinomethyl benzophenone Stock Solution

-

Reagents and Materials:

-

3-Methoxy-3'-morpholinomethyl benzophenone powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-